molecular formula C6H11N3S2 B1634054 5-(Isobutylthio)-1,3,4-thiadiazol-2-amine CAS No. 33313-07-4

5-(Isobutylthio)-1,3,4-thiadiazol-2-amine

Cat. No.: B1634054
CAS No.: 33313-07-4
M. Wt: 189.3 g/mol
InChI Key: QDVBEQIVGZKDOV-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazol-2-amine is a chemical compound with the formula C2H3N3S . It is also known by other names such as Aminothiadiazole, 2-Aminothiadiazole, 2-Amino-1,3,4-thiadiazole, and others . It is a thiadiazole derivative and forms charge transfer complexes with various acceptors .


Synthesis Analysis

1,3,4-Thiadiazol-2-amine molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Other methods of synthesis involve the use of polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 as catalysts .


Molecular Structure Analysis

The molecular structure of 1,3,4-Thiadiazol-2-amine is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C2H3N3S/c3-2-5-4-1-6-2/h1H, (H2,3,5) .


Chemical Reactions Analysis

1,3,4-Thiadiazol-2-amine forms charge transfer complexes with 2,3-dichloro-5,6-dicyano-p-benzoquinone, p-chloranil, o-chloranil, p-bromanil, and chloranilic acid . From the structure–activity relationship (SAR) of 1,3,4-thiadiazol scaffold, it was concluded that methoxy group substitution decreases the antimicrobial activity while electron-withdrawing group increases the activity .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

The 1,3,4-thiadiazole core, including derivatives like 1,3,4-Thiadiazol-2-amine, 5-[(2-methylpropyl)thio]-, has been extensively utilized in medicinal chemistry for its pharmacological properties. Research has shown that compounds derived from 1,3,4-thiadiazole exhibit significant antiproliferative and antimicrobial activities. For instance, Schiff bases derived from 1,3,4-thiadiazole-2-amine have demonstrated strong DNA protective ability against oxidative stress and antimicrobial activity against specific bacterial strains, such as Staphylococcus epidermidis. These compounds have shown cytotoxic effects on cancer cell lines, including PC-3 and MDA-MB-231, indicating their potential in chemotherapy drug development for more efficient cancer therapy with minimized cytotoxicity against healthy cells (Gür et al., 2020).

Diuretic Activity

1,3,4-Thiadiazole derivatives have also been explored for their diuretic activity. Studies on substituted 1,3,4-thiadiazoles have shown promising results in increasing urinary excretion of water and electrolytes, highlighting their potential as new diuretic agents. This indicates the versatility of 1,3,4-thiadiazole derivatives in developing treatments for conditions requiring diuretic intervention (Ergena et al., 2022).

Structural Analysis and Synthesis

The structural analysis and synthesis of 1,3,4-thiadiazole derivatives have been a subject of interest in the field of organic chemistry. Research involving the synthesis and characterization of new compounds based on the 1,3,4-thiadiazole core has provided insights into their potential applications in medicinal chemistry and material science. For example, studies have detailed the synthesis of compounds with potential antimicrobial and antiproliferative activities, offering a foundation for future drug development (Dani et al., 2013).

Applications in Material Science

The 1,3,4-thiadiazole core has been identified as an excellent precursor for the crystal engineering of organometallic materials. Its ability to form stable complexes with transition metal ions has been leveraged in the development of novel materials with potential applications in electronics, catalysis, and as ligands in various organometallic reactions (Ardan et al., 2017).

Mechanism of Action

The proposed biological activities of 1,3,4-thiadiazol-2-amine derivatives have been based on assumptions like the presence of =N-C-S moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability . Derivatives of 1,3,4-thiadiazol have enormous capability to produce mesoionic salts and due to this behavior, they can strongly interact with biomolecules (proteins and DNA) .

Safety and Hazards

2-Amino-1,3,4-thiadiazole has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . This indicates that it can cause acute toxicity if ingested, can irritate the eyes and skin, and can cause specific target organ toxicity after single exposure.

Properties

IUPAC Name

5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S2/c1-4(2)3-10-6-9-8-5(7)11-6/h4H,3H2,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVBEQIVGZKDOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101231435
Record name 5-[(2-Methylpropyl)thio]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101231435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33313-07-4
Record name 5-[(2-Methylpropyl)thio]-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33313-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2-Methylpropyl)thio]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101231435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Amino-5-mercapto-1,3,4-thiadiazole (2.0 g), isobutyl bromide (2.1 g), and potassium hydroxide (0.8 g) were stirred in methanol (50 ml) overnight at room temperature. The reaction mixture was concentrated under a vacuum. The residue, with water added thereto, was extracted with ethyl acetate. The extract was dried over sodium sulfate anhydride, and then concentrated under a vacuum. The resulting solid was recrystallized from n-hexane/ethanol, thereby yielding 1.1 g of the aimed compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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